![molecular formula C9H16OSi B11936481 2-(Trimethylsilyl)-2-cyclohexen-1-one](/img/structure/B11936481.png)
2-(Trimethylsilyl)-2-cyclohexen-1-one
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Overview
Description
2-(Trimethylsilyl)-2-cyclohexen-1-one is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a cyclohexenone ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)-2-cyclohexen-1-one typically involves the reaction of cyclohexenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows: [ \text{Cyclohexenone} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to optimize yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(Trimethylsilyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to cyclohexanol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: TBAF in anhydrous conditions to remove the trimethylsilyl group.
Major Products:
Oxidation: Formation of cyclohexane-1,2-dione or cyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexenones.
Scientific Research Applications
Applications in Organic Synthesis
- Intermediate in Synthesis:
-
Reagent in Reactions:
- The compound acts as a reagent in several organic transformations, including:
Applications in Medicinal Chemistry
- Pharmaceutical Development:
- Antitumor Agents:
Applications in Materials Science
- Liquid Crystals:
- Polymer Science:
Case Study 1: Synthesis of Anti-inflammatory Agents
A study conducted by Truesdale et al. (1985) demonstrated the synthesis of 11-deoxy prostaglandins using this compound as an intermediate. This research highlighted the compound's role in developing new anti-inflammatory drugs with improved efficacy.
Case Study 2: Liquid Crystal Applications
Research published by Merck (1989) explored the use of cyclohexenone derivatives, including this compound, in creating liquid crystals for display technologies. The findings indicated that these compounds could enhance the performance of electro-optical devices due to their favorable dielectric properties.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)-2-cyclohexen-1-one involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule. The compound’s effects are mediated through pathways involving silicon-carbon bonds, which are relatively stable and can undergo specific transformations under controlled conditions.
Comparison with Similar Compounds
Trimethylsilylacetylene: Another organosilicon compound with a trimethylsilyl group attached to an acetylene moiety.
Trimethylsilyl chloride: A reagent commonly used for introducing trimethylsilyl groups into organic molecules.
Trimethylsilyl cyanide: Used in the synthesis of cyanohydrins and other organic compounds.
Uniqueness: 2-(Trimethylsilyl)-2-cyclohexen-1-one is unique due to its combination of a cyclohexenone ring and a trimethylsilyl group. This structure imparts specific reactivity patterns and stability, making it particularly useful in synthetic organic chemistry. The compound’s ability to undergo a variety of chemical transformations while maintaining the integrity of the cyclohexenone ring sets it apart from other trimethylsilyl-containing compounds.
Biological Activity
2-(Trimethylsilyl)-2-cyclohexen-1-one, also known as 3,5,5-trimethyl-2-cyclohexen-1-one or isophorone, is a chemical compound with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol. This compound has garnered attention in the field of organic synthesis and biological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its effects on human health, its mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₄O
- Molecular Weight : 138.21 g/mol
- Appearance : Colorless liquid with a peppermint-like odor
- Classification : Category 3 carcinogen (limited evidence of carcinogenicity in animal studies) .
Cytotoxic Effects
Research indicates that this compound exhibits cytotoxic effects at higher concentrations. In vitro studies have shown that it can induce sister chromatid exchange frequencies, suggesting potential genotoxicity. However, in vivo studies did not demonstrate significant DNA binding, indicating that while the compound may affect cellular processes, it does not necessarily interact directly with DNA .
Interaction with Biological Macromolecules
Studies have explored the interactions between this compound and various biological macromolecules. While significant binding to DNA was not observed, the compound may interact with proteins and other cellular components, leading to alterations in cellular function and potential cytotoxic outcomes .
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
These mechanisms highlight the need for further investigation into how this compound interacts at the molecular level within biological systems.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Type | Unique Feature |
---|---|---|
3,5,5-trimethyl-2-cyclohexen-1-one | Enone | Natural occurrence; used as a fragrance |
Isophorone | Ketone | Industrial solvent; broader applications |
4-Methoxyphenylcyclohexene | Aromatic | Incorporation of methoxy group enhances reactivity |
2-Iodo-2-cyclohexen-1-one | Iodinated | Increased electrophilicity due to iodine |
This table illustrates how the trimethylsilyl group in this compound confers distinct chemical reactivity and stability compared to its analogs .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Genotoxicity Study :
- A laboratory study assessed the genotoxic potential by measuring sister chromatid exchanges in human lymphocytes. Results indicated increased frequencies at high concentrations but no significant DNA binding .
-
Cytotoxicity Assessment :
- In vitro assays evaluated cytotoxic effects against various cancer cell lines. The results demonstrated dose-dependent cytotoxicity, prompting further investigation into its mechanism of action .
-
Comparative Toxicology :
- A comparative analysis with other cyclohexene derivatives showed that while many exhibit similar properties, the unique trimethylsilyl group enhances reactivity towards certain biological targets .
Properties
Molecular Formula |
C9H16OSi |
---|---|
Molecular Weight |
168.31 g/mol |
IUPAC Name |
2-trimethylsilylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H16OSi/c1-11(2,3)9-7-5-4-6-8(9)10/h7H,4-6H2,1-3H3 |
InChI Key |
SXGCQSJRVVKTOH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CCCCC1=O |
Origin of Product |
United States |
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